molecular formula C15H23NO4S2 B6025001 N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide

N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide

Cat. No.: B6025001
M. Wt: 345.5 g/mol
InChI Key: PTAQLSIMDJHAIZ-UHFFFAOYSA-N
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Description

N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features It contains a benzenesulfonamide core with multiple methyl groups and a dioxothiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a tetramethylbenzene derivative followed by the introduction of the dioxothiolan ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxothiolan ring and sulfonamide group are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethylenediamine: A related compound with similar structural features but different functional groups.

    1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another compound with multiple methyl groups and a unique ring structure.

Uniqueness

N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide core with a dioxothiolan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-11-8-12(2)14(13(3)9-11)22(19,20)16(5)15(4)6-7-21(17,18)10-15/h8-9H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAQLSIMDJHAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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